CHIR-98014
Overview
Description
CHIR-98014 is a potent, reversible, and cell-permeable inhibitor of glycogen synthase kinase 3 (GSK3) isoforms GSK3α and GSK3β. It is known for its high selectivity, with IC₅₀ values of 0.65 nM and 0.58 nM, respectively . This compound is widely used in scientific research due to its ability to activate the WNT signaling pathway and its implications in various biological processes and diseases .
Mechanism of Action
Target of Action
CHIR-98014, also known as CT-98014, is a potent ATP-competitive inhibitor of glycogen synthase kinase-3α (GSK-3α) and GSK-3β . These kinases play a crucial role in various cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
This compound interacts with its targets, GSK-3α and GSK-3β, by inhibiting their activity. It does this in a reversible and cell-permeable manner . The inhibition of these kinases leads to the activation of the WNT pathway , which is involved in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the WNT pathway . This leads to the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus, where it activates the transcription of WNT target genes .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of GSK-3 by this compound has several effects at the molecular and cellular levels. It activates glycogen synthase in cells, lowers blood glucose levels, and improves glucose disposal in insulin-resistant rats and diabetic db/db mice . It also induces differentiation of endothelial progenitor cells from human induced pluripotent stem cells in the absence of VEGF . Furthermore, it reduces tau phosphorylation in the cortex and hippocampus of postnatal rat brains, which is implicated in the formation of neurofibrillary tangles and defects in axonal transport in Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
CHIR-98014 plays a significant role in biochemical reactions by inhibiting both isoforms of glycogen synthase kinase 3 (GSK3α and GSK3β) with IC50 values of 0.65 and 0.58 nM, respectively . It shows at least 500-fold selectivity for GSK-3 versus 20 other serine/threonine or tyrosine kinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates glycogen synthase in cells, lowers blood glucose levels, and improves glucose disposal in insulin-resistant rats and diabetic db/db mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent, ATP-competitive and reversible inhibitor of both GSK-3α and GSK-3β .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
CHIR-98014 is synthesized through a series of chemical reactions involving the introduction of specific functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is built through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups, such as amino, nitro, and imidazole groups, are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
CHIR-98014 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and imidazole groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound, converting it to an amino group.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CHIR-98014 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CHIR-98014 is unique due to its high selectivity and potency as a GSK3 inhibitor. Similar compounds include:
Laduviglusib (CHIR-99021): Another potent GSK3 inhibitor with similar selectivity and applications.
SB216763: A GSK3 inhibitor with a different chemical structure but similar inhibitory effects.
TWS119: A selective GSK3 inhibitor used in stem cell research.
Compared to these compounds, this compound stands out for its higher selectivity and potency, making it a preferred choice in many research applications .
Properties
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCSIDIPDZWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694251 | |
Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252935-94-7 | |
Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252935-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.